- Acyclic Nucleoside Analogues as Inhibitors of Plasmodium falciparum dUTPase, Journal of Medicinal Chemistry, 2006, 49(14), 4183-4195

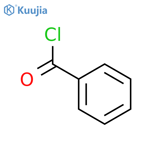

Cas no 942-95-0 (1-Propanol, 3-chloro-,1-benzoate)

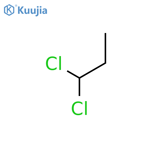

942-95-0 structure

Nome del prodotto:1-Propanol, 3-chloro-,1-benzoate

1-Propanol, 3-chloro-,1-benzoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-Propanol, 3-chloro-,1-benzoate

- 3-chloropropyl benzoate

- NSC 53786

- 1-Propanol, 3-chloro-, benzoate (6CI, 7CI, 8CI, 9CI)

-

- Inchi: 1S/C10H11ClO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

- Chiave InChI: GCKCREURICWFPY-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=CC=CC=1)OCCCCl

Proprietà calcolate

- Massa esatta: 198.044757g/mol

- Carica superficiale: 0

- XLogP3: 3.1

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta legami ruotabili: 5

- Massa monoisotopica: 198.044757g/mol

- Massa monoisotopica: 198.044757g/mol

- Superficie polare topologica: 26.3Ų

- Conta atomi pesanti: 13

- Complessità: 153

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

- Densità: 1.1672 g/cm3 (22 ºC)

- Punto di ebollizione: 287.5°Cat760mmHg

- Punto di infiammabilità: 139.5°C

- Indice di rifrazione: 1.5222 (589.3 nm 25 ºC)

- Solubilità: Molto leggermente solubile (0,34 g/l) (25°C),

1-Propanol, 3-chloro-,1-benzoate Informazioni sulla sicurezza

- Condizioni di conservazione:(BD649780)

1-Propanol, 3-chloro-,1-benzoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1078274-250mg |

3-CHLOROPROPYL BENZOATE |

942-95-0 | 95% | 250mg |

$135 | 2024-06-07 | |

| 1PlusChem | 1P006COE-100mg |

3-CHLOROPROPYL BENZOATE |

942-95-0 | 97% | 100mg |

$42.00 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSW786-250mg |

3-chloropropyl benzoate |

942-95-0 | 95% | 250mg |

¥446.0 | 2024-04-15 | |

| Aaron | AR006CWQ-100mg |

3-CHLOROPROPYL BENZOATE |

942-95-0 | 97% | 100mg |

$61.00 | 2024-07-18 | |

| 1PlusChem | 1P006COE-250mg |

3-CHLOROPROPYL BENZOATE |

942-95-0 | 97% | 250mg |

$67.00 | 2024-04-19 | |

| A2B Chem LLC | AC95566-250mg |

3-Chloropropyl benzoate |

942-95-0 | 97% | 250mg |

$61.00 | 2024-07-18 | |

| Crysdot LLC | CD12003917-1g |

3-Chloropropyl benzoate |

942-95-0 | 97% | 1g |

$327 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1078274-250mg |

3-CHLOROPROPYL BENZOATE |

942-95-0 | 95% | 250mg |

$95 | 2025-02-24 | |

| Ambeed | A164173-100mg |

3-Chloropropyl benzoate |

942-95-0 | 97% | 100mg |

$25.0 | 2025-02-27 | |

| Ambeed | A164173-1g |

3-Chloropropyl benzoate |

942-95-0 | 97% | 1g |

$101.0 | 2025-02-27 |

1-Propanol, 3-chloro-,1-benzoate Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condizioni di reazione

Riferimento

- Novel process for the synthesis of indoline derivatives, India, , ,

Synthetic Routes 4

Condizioni di reazione

Riferimento

- One-pot preparation of ω-methoxy-1-alkanol from ω-haloalkyl carboxylate, Japan, , ,

Synthetic Routes 5

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Molybdenum pentachloride Solvents: 1,2-Dichloroethane ; 3 h, rt

1.2 Solvents: Diethyl ether

1.2 Solvents: Diethyl ether

Riferimento

- Group 5 and group 6 metal halides as very efficient catalysts for acylative cleavage of ethers, Tetrahedron, 2002, 58(36), 7327-7334

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Ammonium iodide Catalysts: Sulfuric acid , 1-[(Diphenylphosphinyl)methyl]-2-naphthalenol Solvents: Xylene ; rt; 24 h, 160 °C; 160 °C → rt

1.2 Reagents: Magnesium chloride Solvents: Dimethylformamide ; 12 h, 100 °C

1.2 Reagents: Magnesium chloride Solvents: Dimethylformamide ; 12 h, 100 °C

Riferimento

- Organocatalytic Deoxyhalogenation of Alcohols with Inorganic Halides, ACS Catalysis, 2023, 13(13), 9033-9040

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sulfuric acid , Ammonium iodide Catalysts: 1-[(Diphenylphosphinyl)methyl]-2-naphthalenol Solvents: Xylene ; 24 h, 160 °C; 160 °C → rt

1.2 Reagents: Magnesium chloride Solvents: Dimethylformamide ; 12 h, 100 °C

1.2 Reagents: Magnesium chloride Solvents: Dimethylformamide ; 12 h, 100 °C

Riferimento

- Efficient halogenation and green synthesis method of alkyl halide, China, , ,

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Potassium carbonate , Oxygen Solvents: Dimethyl sulfoxide ; 3 h, 45 °C

Riferimento

- Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions, RSC Advances, 2013, 3(43), 20246-20253

Synthetic Routes 11

Synthetic Routes 12

Condizioni di reazione

Riferimento

- Reactions of 1,3-dioxolanes with iodine monochloride: formation of chlorohydrin esters and diol monoesters, Journal of the Chemical Society, 1993, (11), 2175-81

Synthetic Routes 13

Condizioni di reazione

Riferimento

- Use of substituted 1,3-dioxanes for the synthesis of chloroalkyl benzoates and amino-substituted esters, Khimiya i Tekhnol. Furan. Soedin., 1982, 71, 71-5

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide , Oxygen Catalysts: 1,10-Phenanthroline , Cupric acetate Solvents: Dimethyl sulfoxide ; 24 h, 80 °C

Riferimento

- Copper-catalyzed Csp3-O cross-coupling of unactivated alkyl halides with organic peroxides, Tetrahedron, 2014, 70(2), 212-217

Synthetic Routes 19

Synthetic Routes 20

1-Propanol, 3-chloro-,1-benzoate Raw materials

- 1,3-Dioxane, 2-phenyl-

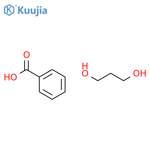

- 1,3-Propanediol,1-benzoate

- Propane, dichloro-(7CI,8CI,9CI)

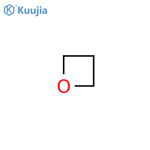

- Trimethylene Oxide, 97%

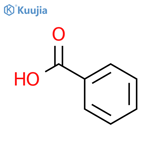

- Benzoic acid

- Benzoyl chloride

1-Propanol, 3-chloro-,1-benzoate Preparation Products

1-Propanol, 3-chloro-,1-benzoate Letteratura correlata

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

942-95-0 (1-Propanol, 3-chloro-,1-benzoate) Prodotti correlati

- 84-66-2(Diethyl phtalate)

- 65-85-0(Benzoic acid)

- 59-46-1(Procaine)

- 84-74-2(Dibutyl phthalate)

- 81-30-1(1,4,5,8-Naphthalenetetracarboxylic dianhydride)

- 84-61-7(Dicyclohexyl phthalate)

- 84-76-4(Dinonyl phthalate)

- 2229131-99-9(2-(3-bromoprop-1-en-2-yl)imidazo1,2-apyridine)

- 2138192-01-3(1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid, 2,3-dihydro-1-methyl-, methyl ester)

- 1824424-50-1(Pyrano[3,4-c]pyrrole-3a(4H)-carboxylic acid, hexahydro-)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:942-95-0)1-Propanol, 3-chloro-,1-benzoate

Purezza:99%

Quantità:1g

Prezzo ($):194.0